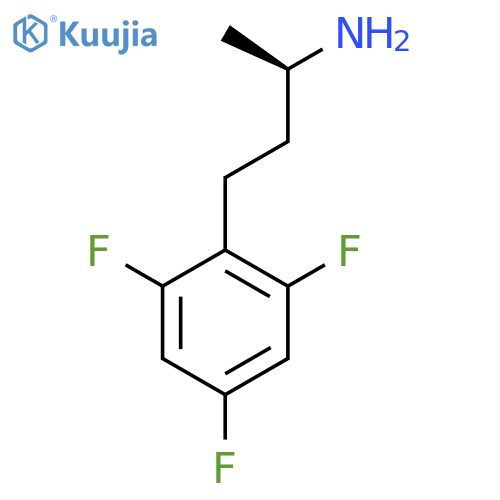

Cas no 2227686-37-3 ((2R)-4-(2,4,6-trifluorophenyl)butan-2-amine)

2227686-37-3 structure

商品名:(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2R)-4-(2,4,6-trifluorophenyl)butan-2-amine

- 2227686-37-3

- EN300-1802635

-

- インチ: 1S/C10H12F3N/c1-6(14)2-3-8-9(12)4-7(11)5-10(8)13/h4-6H,2-3,14H2,1H3/t6-/m1/s1

- InChIKey: FMIAFWRSJULRPM-ZCFIWIBFSA-N

- ほほえんだ: FC1C=C(C=C(C=1CC[C@@H](C)N)F)F

計算された属性

- せいみつぶんしりょう: 203.09218387g/mol

- どういたいしつりょう: 203.09218387g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1802635-0.25g |

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |

2227686-37-3 | 0.25g |

$972.0 | 2023-09-19 | ||

| Enamine | EN300-1802635-0.5g |

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |

2227686-37-3 | 0.5g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1802635-1.0g |

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |

2227686-37-3 | 1g |

$1844.0 | 2023-06-02 | ||

| Enamine | EN300-1802635-1g |

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |

2227686-37-3 | 1g |

$1057.0 | 2023-09-19 | ||

| Enamine | EN300-1802635-0.05g |

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |

2227686-37-3 | 0.05g |

$888.0 | 2023-09-19 | ||

| Enamine | EN300-1802635-5.0g |

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |

2227686-37-3 | 5g |

$5345.0 | 2023-06-02 | ||

| Enamine | EN300-1802635-10.0g |

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |

2227686-37-3 | 10g |

$7927.0 | 2023-06-02 | ||

| Enamine | EN300-1802635-5g |

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |

2227686-37-3 | 5g |

$3065.0 | 2023-09-19 | ||

| Enamine | EN300-1802635-2.5g |

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |

2227686-37-3 | 2.5g |

$2071.0 | 2023-09-19 | ||

| Enamine | EN300-1802635-0.1g |

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |

2227686-37-3 | 0.1g |

$930.0 | 2023-09-19 |

(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

2227686-37-3 ((2R)-4-(2,4,6-trifluorophenyl)butan-2-amine) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量